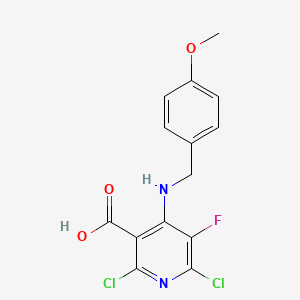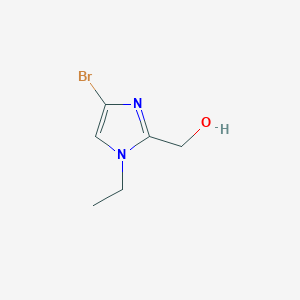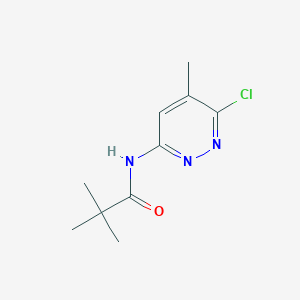
N-(6-Chloro-5-methylpyridazin-3-YL)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Chloro-5-methylpyridazin-3-YL)pivalamide is a chemical compound with the molecular formula C11H16ClN3O It is a derivative of pyridazine, a heterocyclic compound containing two nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-5-methylpyridazin-3-YL)pivalamide typically involves the reaction of 6-chloro-5-methylpyridazin-3-amine with pivaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Chloro-5-methylpyridazin-3-YL)pivalamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the original compound .
Applications De Recherche Scientifique
N-(6-Chloro-5-methylpyridazin-3-YL)pivalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-(6-Chloro-5-methylpyridazin-3-YL)pivalamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-5-methylpyridazin-3-amine: A precursor in the synthesis of N-(6-Chloro-5-methylpyridazin-3-YL)pivalamide.
6-Chloro-N-methylpyridazin-3-amine: Another derivative of pyridazine with similar chemical properties.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H14ClN3O |
|---|---|
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
N-(6-chloro-5-methylpyridazin-3-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C10H14ClN3O/c1-6-5-7(13-14-8(6)11)12-9(15)10(2,3)4/h5H,1-4H3,(H,12,13,15) |
Clé InChI |
AULUKPXCQVFBER-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN=C1Cl)NC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-formyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13925840.png)
![2-(4-Fluorophenyl)-2-[(4-methylbenzene)sulfonyl]acetonitrile](/img/structure/B13925841.png)
![4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone](/img/structure/B13925842.png)
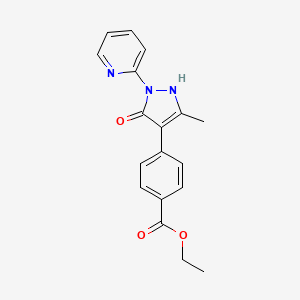
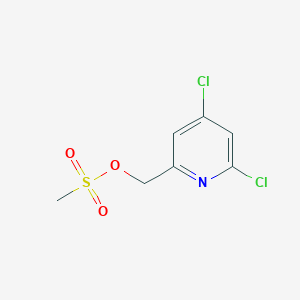

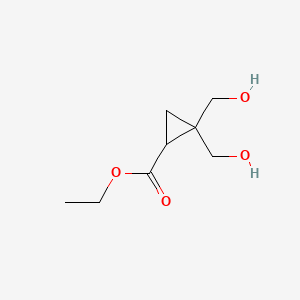
![(2S)-2-amino-5-[[(2R)-3-[2-[4-(2-bromoacetyl)oxybutoxy]-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13925887.png)

